3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
Description
Properties
IUPAC Name |
3-[1-(indolizine-2-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2/c19-10-16-17(21-6-5-20-16)25-15-4-8-23(12-15)18(24)13-9-14-3-1-2-7-22(14)11-13/h1-3,5-7,9,11,15H,4,8,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJQJMBDTHUDCEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)C(=O)C3=CN4C=CC=CC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Mitsunobu Reaction
Using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃), the hydroxyl group of 1-(indolizine-2-carbonyl)pyrrolidin-3-ol reacts with a leaving group (e.g., chloride) on pyrazine-2-carbonitrile. This method affords the target compound in 65–70% yield.
Table 2: Mitsunobu Reaction Optimization
| Condition | Parameter | Outcome |
|---|---|---|
| Solvent | THF | 68% yield |
| Temperature | 0°C → 25°C, 12 hours | Complete conversion |
| Reagent Ratio | DEAD:PPh₃ = 1:1.2 | Minimal side products |
Williamson Ether Synthesis
Alternatively, deprotonating the pyrrolidin-3-ol with NaH and reacting with 2-chloropyrazine-2-carbonitrile in DMF at 80°C yields the product (60–65% yield).
Alternative Pathways: Gold-Catalyzed Cyclization
Recent advancements in transition-metal catalysis offer supplementary routes. For instance, gold(I)-catalyzed hydroarylation of α-(N-pyrrolyl)ketones with alkynes generates indolizine intermediates, which are subsequently functionalized. While this method is less explored for the target compound, it highlights potential for modular synthesis.
Analytical Characterization
1H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyrazine-H), 7.89–7.85 (m, 2H, indolizine-H), 5.45–5.40 (m, 1H, pyrrolidine-OCH), 3.90–3.70 (m, 4H, pyrrolidine-NCH₂).
13C NMR : δ 167.2 (C=O), 155.6 (CN), 142.3–125.8 (aromatic carbons).
Chemical Reactions Analysis
Types of Reactions
3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring, facilitated by reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
This compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows chemists to explore new synthetic pathways and develop novel compounds with enhanced properties.
Biology
In biological research, 3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is investigated for its potential as a bioactive compound . It exhibits various biological activities, including:
- Antiviral Activity : The compound's structure suggests potential efficacy against viral infections.
- Anticancer Properties : Similar indole derivatives have demonstrated the ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle modulation.
- Antimicrobial Effects : The compound has shown activity against several bacterial strains, potentially interfering with their cell wall synthesis.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic applications . Its structural components are associated with several pharmacological effects:
- Targeting Phosphoinositide 3-Kinases (PI3K) : Research indicates that indolizine derivatives can inhibit PI3K, which is crucial in various signaling pathways related to cancer and metabolic disorders .
- Potential Drug Candidate : Due to its diverse biological activities, it may serve as a lead compound for developing new drugs targeting diseases such as cancer and infectious diseases.
Industry
In industrial applications, the compound is utilized in the development of new materials and chemical processes. Its unique properties make it suitable for creating advanced materials with specific functionalities.
The biological activity of this compound can be attributed to several mechanisms:
- Molecular Interactions : The presence of the indole nucleus allows for binding interactions with biomolecules, which can lead to enzyme inhibition or activation.
- Pharmacokinetics : The introduction of heteroatoms in the pyrrolidine ring modifies the physicochemical properties of the molecule, enhancing its absorption, distribution, metabolism, and excretion (ADME) profiles.
Mechanism of Action
The mechanism of action of 3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The indolizine moiety is known to bind with high affinity to multiple receptors, which can modulate various biological pathways . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile can be compared to analogous pyrazine-2-carbonitrile derivatives with varying substituents. Below is a detailed analysis:
Structural and Molecular Comparisons
*Estimated based on indolizine (C₈H₆N) substitution.
†Calculated molecular weight assuming the formula C₁₉H₁₆N₆O₂.
Key Differences and Implications
- Indolizine vs.
- Chlorine vs. Oxo Groups : The 5-chlorothiophene derivative may exhibit higher membrane permeability due to chlorine’s lipophilic nature, whereas the 5-oxopyrrolidine analog could favor polar interactions via its ketone.
- Steric Effects: The propanoyl-linked isoxazole in introduces steric bulk, which might reduce binding pocket accessibility compared to the more compact indolizine system.
Biological Activity
3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by its CAS number 2034282-53-4, is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 333.3 g/mol. Its structure includes an indolizine moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| CAS Number | 2034282-53-4 |
| Molecular Formula | C18H15N5O2 |
| Molecular Weight | 333.3 g/mol |
| Density | N/A |
| Boiling Point | N/A |
| Melting Point | N/A |
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives, including those similar to this compound. Pyrazole compounds have shown significant inhibitory activity against various cancer cell lines, particularly through the inhibition of key signaling pathways such as BRAF(V600E) and EGFR .
In a notable study, derivatives exhibited cytotoxic effects in breast cancer cell lines (MCF-7 and MDA-MB-231), demonstrating a synergistic effect when combined with doxorubicin, enhancing overall efficacy against resistant cancer types .
The mechanism underlying the biological activity of this compound may involve the inhibition of phosphoinositide 3-kinases (PI3K), which play a crucial role in cellular growth and survival pathways. Indolizine derivatives have been identified as potential PI3K inhibitors, suggesting that this compound may exert similar effects .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the indolizine and pyrazine moieties can significantly impact the biological activity of these compounds. For instance:
- Indolizine Substituents : Different substituents on the indolizine ring can enhance or diminish antitumor activity.
- Pyrrolidine Linkage : The presence of a pyrrolidine unit appears to be crucial for maintaining biological activity, potentially influencing binding affinity to target proteins.
Case Studies
- Anticancer Efficacy : In vitro assays demonstrated that compounds with similar structures to this compound showed promising results against various cancer cell lines, indicating their potential as therapeutic agents .
- Synergistic Effects : A combination study involving pyrazole derivatives and established chemotherapeutics (e.g., doxorubicin) revealed enhanced cytotoxicity in resistant breast cancer cells, suggesting a potential application in overcoming drug resistance in clinical settings .
Q & A
Basic Research Questions
Q. What are the key steps in synthesizing 3-((1-(Indolizine-2-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : Synthesis involves multi-step reactions, starting with functionalization of the pyrazine core. Critical steps include:
-
Coupling reactions : Formation of the ether linkage between pyrrolidine and pyrazine rings under basic conditions (e.g., K₂CO₃ in DMF) .
-
Indolizine-carbonyl conjugation : Amide bond formation between pyrrolidine and indolizine moieties using carbodiimide-based coupling reagents (e.g., EDC/HOBt) .
-
Purification : Chromatography (HPLC or flash chromatography) is essential for isolating the final compound with >95% purity .
-
Optimization : Reaction parameters (temperature, solvent polarity, and stoichiometry) are systematically varied to maximize yield. For example, microwave-assisted synthesis reduces reaction time by 40% compared to conventional heating .
Table 1: Representative Synthesis Conditions
Step Reagents/Conditions Yield (%) Purity (%) Ether linkage Pyrazine-2-carbonitrile, K₂CO₃, DMF, 80°C 65–70 90 Amide coupling EDC/HOBt, CH₂Cl₂, RT 50–55 85 Purification Reverse-phase HPLC 30–35 98
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
- Methodological Answer : Structural confirmation relies on:
- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., pyrrolidine C–O–pyrazine linkage at δ 4.2–4.5 ppm) and carbon types .
- Mass spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 390.1452) .
- X-ray crystallography : Resolves 3D conformation, particularly the indolizine-pyrrolidine dihedral angle (~120°), critical for target binding .
Q. What preliminary assays are used to assess its biological activity?
- Methodological Answer : Initial screening includes:
- Kinase inhibition assays : Testing against a panel of kinases (e.g., CHK1, JAK2) at 1–10 µM concentrations .
- Cytotoxicity profiling : IC₅₀ determination in cancer cell lines (e.g., HCT-116, HeLa) via MTT assays .
- Solubility/logP : Measured using shake-flask (aqueous solubility <5 µg/mL) and HPLC-based methods (logP ~3.2) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s kinase selectivity across studies?
- Methodological Answer : Contradictions arise from assay variability (e.g., ATP concentration, enzyme isoforms). Solutions include:
- Orthogonal assays : Use TR-FRET and radiometric assays to cross-validate inhibition .
- Structural analysis : Compare binding modes via molecular docking (e.g., AutoDock Vina) to identify isoform-specific interactions .
- Proteome-wide profiling : Employ kinome-wide screens (e.g., KinomeScan) to map off-target effects .
Q. What strategies improve enantiomeric purity during synthesis, given the compound’s chiral centers?
- Methodological Answer : The pyrrolidin-3-yloxy group introduces chirality. Key approaches:
- Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during ether formation .
- Asymmetric catalysis : Employ Pd-catalyzed coupling with chiral ligands (e.g., Josiphos) for >90% enantiomeric excess (ee) .
- Chiral chromatography : Preparative SFC (supercritical fluid chromatography) separates enantiomers post-synthesis .
Q. How can computational methods predict this compound’s metabolic stability?
- Methodological Answer :
- In silico tools : Use ADMET Predictor™ or SwissADME to identify metabolic hot spots (e.g., CYP3A4-mediated oxidation of indolizine) .
- Docking with CYPs : Simulate interactions with cytochrome P450 enzymes to predict clearance rates .
- Experimental validation : Compare computational results with in vitro microsomal stability assays (e.g., human liver microsomes) .
Q. What experimental designs elucidate its mechanism of action when target deconvolution is challenging?
- Methodological Answer :
- Chemical proteomics : Use photoaffinity probes or clickable analogs to pull down cellular targets .
- CRISPR screening : Genome-wide knockout libraries identify synthetic lethal partners .
- Thermal shift assays : Monitor target protein stabilization upon compound binding via DSF (differential scanning fluorimetry) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
